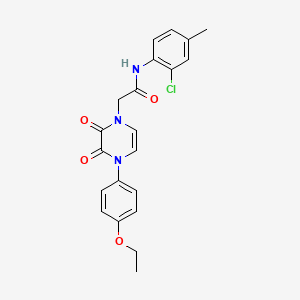

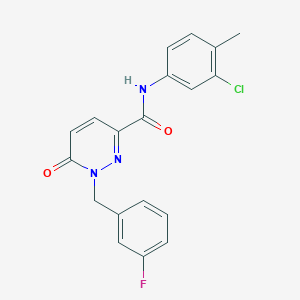

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (also known as CMPO) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. CMPO is an important compound in organic chemistry, as it can be used as a building block for the synthesis of other compounds. It has also been studied for its potential applications in biochemistry and physiology, as it has been found to have several biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Agent Research

Compounds related to 5-(2-Chloro-4-pyridyl)-3-(4-methylphenyl)-1,2,4-oxadiazole have been studied for their potential as anticancer agents. In particular, a study by Zhang et al. (2005) found that derivatives of 1,2,4-oxadiazole showed apoptotic effects and potential anticancer activity, especially against breast and colorectal cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the oxadiazole ring are critical for this activity, with the 3-phenyl group being replaceable by a pyridyl group and the importance of a substituted five-member ring in the 5-position (Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been investigated as corrosion inhibitors. Lebrini et al. (2005) studied the efficiency of various oxadiazole derivatives as inhibitors for mild steel in perchloric acid. The results indicated these inhibitors were effective even at low concentrations and suggested that they act as mixed-type inhibitors (Lebrini et al., 2005).

Antitubercular Agents

Joshi et al. (2015) conducted research on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives, assessing their antitubercular activity. They synthesized a series of these compounds and evaluated them against Mycobacterium tuberculosis. The study also included pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, demonstrating their potential as antitubercular agents (Joshi et al., 2015).

Coordination Chemistry

The coordination chemistry of oxadiazole-containing ligands has been explored for creating new coordination polymers. Dong et al. (2003) investigated this with inorganic Ag(I) salts, resulting in novel coordination polymers characterized by their unique structural motifs. These findings have implications for the development of new materials with potential applications in various fields (Dong et al., 2003).

Propiedades

IUPAC Name |

5-(2-chloropyridin-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)13-17-14(19-18-13)11-6-7-16-12(15)8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJZSYNOYZVRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Ethoxy-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2919648.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)

![5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B2919656.png)

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2919669.png)